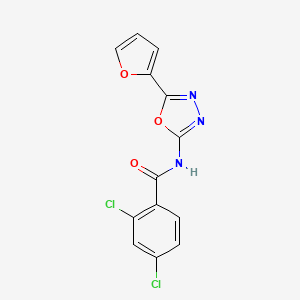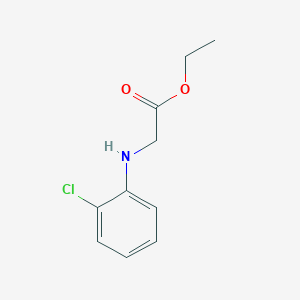![molecular formula C18H21NO4S B2993949 3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 861207-56-9](/img/structure/B2993949.png)
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as GW 501516, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and performance. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks and unfair advantages.
Applications De Recherche Scientifique
GABA B Receptor Antagonists
- A study describes the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as potential GABA B receptor antagonists. These compounds, including the chlorinated acids, were found to be weak specific antagonists of GABA at the GABAB receptor, with varying strengths (Abbenante, Hughes, & Prager, 1997).
Synthetic Routes for Derivatives
- Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives highlighted several strategies for imination of key sulfoxide compounds. These derivatives exhibited interesting conformational properties in solution, indicating potential applications in material science (Tye & Skinner, 2002).
Functionalized Polysulfone for Fuel Cells
- A novel functionalized polysulfone with high local density of sulfonic acid groups was synthesized for application in proton exchange membrane fuel cells. The study found improved proton conductivity and overall performance, suggesting its potential in energy-related applications (Ting et al., 2020).
Enantioselective Syntheses in Pharmacology
- Enantioselective syntheses of certain non-steroidal anti-inflammatory drugs (NSAIDs) were achieved, highlighting the role of stereochemistry in pharmaceutical applications (Hamon, Massy-Westropp, & Newton, 1995).
Antimicrobial Heterocyclic Compounds
- The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents was explored, revealing several compounds with promising results (Darwish et al., 2014).
Renewable Building Block for Materials Science
- Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in materials science applications (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)14-8-10-15(11-9-14)17(12-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-11,13,17,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSMRLMDHRZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)

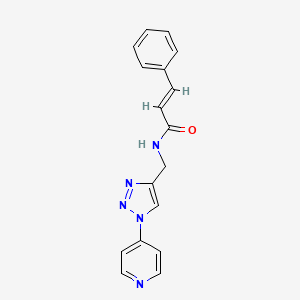
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)

![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
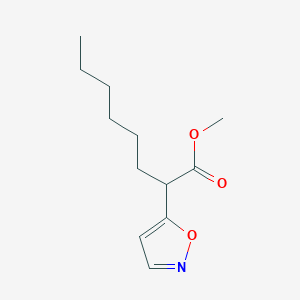

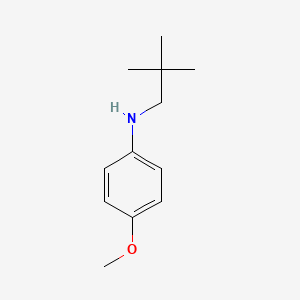

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
